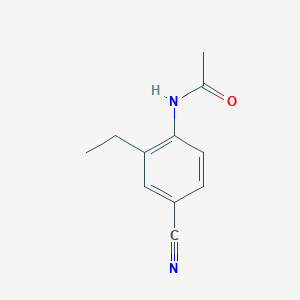

N-(4-cyano-2-ethylphenyl)acetamide

Beschreibung

Contextualization within Acetamide (B32628) and Cyano-Substituted Phenyl Derivative Chemistry

The scientific importance of N-(4-cyano-2-ethylphenyl)acetamide is best understood by considering its constituent chemical motifs. The acetamide group (–NHCOCH₃) is a cornerstone in medicinal chemistry, found in numerous pharmaceutical agents. synhet.com The amide bond is stable yet susceptible to cleavage under specific biological conditions, and the acetyl group can influence a molecule's solubility, polarity, and ability to interact with biological targets.

Concurrently, the cyano-substituted phenyl ring is a versatile scaffold in organic synthesis. The cyano group (–C≡N) is a powerful electron-withdrawing group that can modulate the electronic properties of the phenyl ring. It can also be chemically transformed into other important functional groups, such as amines, carboxylic acids, or tetrazoles, opening up diverse pathways for creating new molecular entities. The presence of an ethyl group further adds to the structural complexity and can influence the molecule's lipophilicity and steric profile.

The precursor to this compound, a compound known as 4-amino-3-ethylbenzonitrile (B64667), is noted for its use as a reactant in the synthesis of dihydropyrrolepyridines, which have been investigated as CRF-1 (corticotropin-releasing factor 1) antagonists. chemdad.com This connection places the broader chemical structure within the context of neuropharmacology research.

Rationale for Scholarly Investigation of this compound

The primary rationale for the scholarly investigation of this compound lies in its potential as a versatile intermediate in the synthesis of more complex and potentially bioactive molecules. The compound itself is not typically an end-product but rather a key building block. Its value stems from the strategic placement of its functional groups, which allows for selective chemical modifications.

Researchers are interested in such compounds for several key reasons:

Synthetic Utility: The acetamide group can act as a directing group in electrophilic aromatic substitution reactions or be hydrolyzed to regenerate the parent amine, 4-amino-3-ethylbenzonitrile, for subsequent reactions. The cyano group offers a handle for introducing nitrogen-containing heterocyclic rings, which are prevalent in many classes of drugs.

Medicinal Chemistry Scaffolding: Given that its parent amine is a precursor to CRF-1 antagonists, this compound is an attractive starting point for developing new analogs or derivatives for screening against this and other biological targets. chemdad.com The ability to easily modify the structure allows for the systematic exploration of structure-activity relationships (SAR).

Development of Chemical Libraries: The compound is an ideal candidate for inclusion in chemical libraries used for high-throughput screening. Its distinct substitution pattern provides a unique chemical scaffold that can be systematically derivatized to generate a large number of related compounds, increasing the probability of discovering novel hits in drug discovery campaigns.

The synthesis of this compound would typically be achieved through the acetylation of 4-amino-3-ethylbenzonitrile. This is a standard and efficient chemical transformation, making the compound readily accessible for research purposes. The investigation of its properties and reactions helps to expand the toolbox available to synthetic chemists for the construction of complex molecular architectures.

Chemical and Physical Properties

Below are tables detailing some of the known properties of this compound and its immediate precursor, 4-amino-3-ethylbenzonitrile.

Table 1: Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₁₂N₂O | uni.lu |

| Molecular Weight | 188.23 g/mol | |

| InChIKey | OFPCNHCWVLPAEL-UHFFFAOYSA-N | uni.lu |

| Canonical SMILES | CCC1=CC=C(C=C1)NC(=O)CC#N | uni.lu |

Table 2: Properties of 4-Amino-3-ethylbenzonitrile

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₁₀N₂ | chemdad.com |

| Molecular Weight | 146.19 g/mol | chemdad.com |

| CAS Number | 170230-87-2 | chemdad.com |

| Melting Point | 58-61 °C | chemdad.com |

| Boiling Point | 297.1±28.0 °C (Predicted) | chemdad.com |

Strategic Approaches for this compound and its Analogs

The construction of the target molecule and its analogs can be approached through several classical and contemporary organic reactions. These methods primarily focus on the formation of the crucial amide bond and the introduction of the ethyl and cyano functionalities onto the aromatic ring.

Nucleophilic Acyl Substitution Reactions

Nucleophilic acyl substitution is a fundamental reaction for the formation of amides. masterorganicchemistry.comlibretexts.org In the context of synthesizing this compound, this would typically involve the reaction of 4-amino-3-ethylbenzonitrile with an acetylating agent.

The reaction proceeds through an addition-elimination mechanism. masterorganicchemistry.com The nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetylating agent. This leads to the formation of a tetrahedral intermediate, which then collapses, expelling a leaving group to form the stable amide product. masterorganicchemistry.combyjus.com The reactivity of the acyl compound is inversely related to the basicity of the leaving group; hence, more reactive acetylating agents like acetyl chloride or acetic anhydride (B1165640) are often employed. byjus.com

The general mechanism for this transformation can be outlined as follows:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 4-amino-3-ethylbenzonitrile attacks the carbonyl carbon of the acetylating agent.

Formation of Tetrahedral Intermediate: A tetrahedral intermediate is formed. byjus.com

Elimination of Leaving Group: The intermediate collapses, reforming the carbonyl double bond and eliminating a leaving group (e.g., chloride, acetate).

Deprotonation: A final deprotonation step yields the neutral amide product, this compound.

The choice of acetylating agent and reaction conditions can influence the efficiency of the reaction.

| Acetylating Agent | Leaving Group | General Reactivity |

| Acetyl Chloride | Chloride ion (Cl⁻) | High |

| Acetic Anhydride | Acetate ion (CH₃COO⁻) | Moderate |

| Acetic Acid | Hydroxide ion (OH⁻) | Low (requires catalyst/activation) |

This table illustrates the relative reactivity of common acetylating agents in nucleophilic acyl substitution reactions.

Condensation Reaction Pathways (e.g., Knoevenagel Condensation)

While not a direct route to this compound itself, the Knoevenagel condensation is a powerful tool for forming carbon-carbon bonds and can be instrumental in the synthesis of precursors or analogs. bhu.ac.inwikipedia.org This reaction involves the condensation of a carbonyl compound (an aldehyde or ketone) with a compound containing an active methylene (B1212753) group, typically catalyzed by a weak base. wikipedia.org

For instance, a substituted benzaldehyde (B42025) could react with an active methylene compound like malononitrile (B47326) or cyanoacetic acid. wikipedia.orgresearchgate.net The Doebner modification of the Knoevenagel condensation uses pyridine (B92270) as a solvent and is particularly useful when one of the activating groups on the nucleophile is a carboxylic acid, leading to condensation followed by decarboxylation. wikipedia.orgorganic-chemistry.org

A plausible, albeit indirect, application of this methodology could involve the synthesis of a substituted cinnamic acid derivative, which could then be further elaborated to introduce the required amine and ethyl groups. The reaction is a nucleophilic addition followed by a dehydration step. wikipedia.org

Alkylation Strategies

Alkylation strategies are crucial for introducing the ethyl group onto the aromatic ring. Friedel-Crafts alkylation is a classic method for this purpose, though it can be prone to issues like over-alkylation and rearrangement. More modern and controlled methods are often preferred.

N-alkylation of anilines is a well-established process for synthesizing secondary and tertiary amines. psu.edu While the target molecule is a secondary amide, the synthesis of its precursor, 4-amino-3-ethylbenzonitrile, could involve the alkylation of an aniline (B41778) derivative. Various catalytic systems, including those based on palladium, ruthenium, and copper, have been developed for the N-alkylation of anilines with alcohols or alkyl halides. organic-chemistry.orgresearchgate.net For instance, a "borrowing hydrogen" methodology allows for the use of alcohols as alkylating agents, which is an environmentally benign approach. nih.govresearchgate.net

Another approach is the visible-light-induced N-alkylation of anilines, which avoids the need for metal catalysts and harsh conditions. nih.gov

Innovations in Synthesis Techniques

Recent advancements in synthetic chemistry offer more efficient and environmentally friendly methods for reactions like the formation of amides.

Microwave-Assisted Synthetic Routes

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate reaction rates, often leading to higher yields and cleaner products. researchgate.netjmest.org In the context of amide synthesis, microwave irradiation can significantly reduce reaction times compared to conventional heating methods. nih.govtandfonline.com

The direct amidation of carboxylic acids with amines, which is typically a slow process, can be efficiently carried out under microwave irradiation, sometimes even in the absence of a catalyst. researchgate.nettandfonline.com This method offers a green and efficient alternative for the synthesis of amides like this compound. rsc.org Studies have shown that a variety of amides can be synthesized in high yields in just a few minutes using microwave heating. researchgate.netnih.gov

| Reaction | Conventional Heating Time | Microwave-Assisted Time | Yield | Reference |

| Amidation of primary aliphatic amines | Several hours | 5-15 min | 85-100% | researchgate.net |

| Synthesis of aminopyridine acetamides | - | - | Good | nih.gov |

| N-acylation of amines with acetic acid | - | < 15 min | Quantitative | rsc.org |

This interactive table compares reaction times and yields for amide synthesis using conventional and microwave-assisted methods, based on available research.

Catalytic Synthesis Applications

The development of novel catalysts is at the forefront of improving synthetic efficiency and selectivity.

Metal Oxide Nanoparticles: Metal oxide nanoparticles have gained significant attention as heterogeneous catalysts in various organic transformations due to their high surface area and unique electronic properties. nih.govtroindia.inmdpi.com They can be employed in reactions such as the reduction of aldehydes and ketones, which could be relevant for the synthesis of precursors. researchgate.net For instance, green-synthesized metal oxide nanoparticles have shown excellent catalytic activity. researchgate.netmdpi.com These nanocatalysts are often reusable, adding to the sustainability of the process. troindia.in

Enzymatic Approaches: Biocatalysis, using enzymes to perform chemical transformations, offers a highly selective and environmentally friendly alternative to traditional chemical methods. rsc.org Lipases, for example, are known to catalyze the formation of amide bonds through aminolysis of esters or direct amidation of carboxylic acids. nih.govmdpi.com The use of enzymes like Candida antarctica lipase (B570770) B (CALB) has been shown to be effective in producing a wide range of amides with excellent conversions and yields. mdpi.com

Furthermore, ATP-dependent amide bond synthetases can directly couple carboxylic acids and amines in an aqueous medium, offering a highly efficient and green route to amide synthesis. rsc.orgacs.org These enzymatic methods often proceed under mild conditions and can circumvent the need for protecting groups. rsc.org

| Catalyst Type | Example | Application in Amide Synthesis | Advantages |

| Metal Oxide Nanoparticles | ZnO, CuO | Catalysis of precursor synthesis reactions | Reusability, high surface area |

| Enzymes (Lipases) | Candida antarctica lipase B (CALB) | Direct amidation, aminolysis | High selectivity, mild conditions, green |

| Enzymes (Synthetases) | Amide Bond Synthetases (ABSs) | ATP-dependent direct amidation | High efficiency, aqueous medium |

This interactive table summarizes different catalytic approaches for amide synthesis and their respective advantages.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

N-(4-cyano-2-ethylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-3-10-6-9(7-12)4-5-11(10)13-8(2)14/h4-6H,3H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQBQTZGZKSMASP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC(=C1)C#N)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30370622 | |

| Record name | N-(4-cyano-2-ethylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34921-76-1 | |

| Record name | N-(4-cyano-2-ethylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Transformations of N 4 Cyano 2 Ethylphenyl Acetamide

The chemical reactivity of N-(4-cyano-2-ethylphenyl)acetamide is dictated by the interplay of its three key functional components: the aromatic ring, the cyano group, and the acetamide (B32628) moiety. The ethyl group at the ortho position to the acetamide introduces steric and electronic effects that further modulate its reactivity. This section delves into advanced methodologies for its synthesis on an industrial scale and explores the intricate mechanisms of its various chemical transformations.

High Resolution Structural Elucidation and Advanced Spectroscopic Characterization

In-Depth Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for elucidating the specific arrangement of atoms within a molecule. For N-(4-cyano-2-ethylphenyl)acetamide, ¹H and ¹³C NMR would provide definitive information on its carbon framework and the surrounding hydrogen environments.

Proton (¹H) and Carbon-¹³ (¹³C) NMR Chemical Shift Assignments and Coupling Constant Analysis

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the ethyl, acetyl, and aromatic protons.

Ethyl Group: A triplet signal for the methyl protons (CH₃) and a quartet signal for the methylene (B1212753) protons (CH₂) would be characteristic of the ethyl group, showing a clear coupling relationship.

Acetyl Group: A singlet signal would represent the three equivalent protons of the acetyl methyl group.

Aromatic Protons: The three protons on the phenyl ring would likely appear as a set of multiplets in the aromatic region of the spectrum. The specific splitting patterns would be influenced by their positions relative to the cyano, ethyl, and acetamido groups.

Amide Proton: A broad singlet is expected for the N-H proton of the acetamide (B32628) group.

¹³C NMR: The carbon-13 NMR spectrum would provide a count of the unique carbon atoms in the molecule.

Aliphatic Carbons: Separate signals are expected for the methyl and methylene carbons of the ethyl group, and for the methyl carbon of the acetyl group.

Aromatic Carbons: Six distinct signals are anticipated for the carbons of the phenyl ring, with their chemical shifts influenced by the attached substituents. The carbon bearing the cyano group would be significantly deshielded.

Functional Group Carbons: A signal for the carbonyl carbon of the acetamide group would be observed at a downfield chemical shift, and a signal for the nitrile carbon of the cyano group would also be present in a characteristic region.

For comparison, the related compound N-(4-Cyanophenyl)-N-methylacetamide exhibits ¹H NMR signals for its aromatic protons as doublets at 7.73 and 7.34 ppm, and its acetyl and methyl protons as singlets at 1.98 and 3.31 ppm, respectively. rsc.org Its ¹³C NMR spectrum shows the carbonyl carbon at 170.03 ppm and the nitrile carbon at 118.14 ppm. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Data for this compound | Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | | :--- | :--- | :--- | | Acetyl CH₃ | Singlet | ~24 | | Ethyl CH₃ | Triplet | ~15 | | Ethyl CH₂ | Quartet | ~25 | | Aromatic CH | Multiplets | ~7.0-8.0 | | Aromatic C | ~110-140 | | C-CN | - | ~110 | | C-NH | - | ~140 | | C-ethyl | - | ~135 | | C=O | - | ~169 | | CN | - | ~118 | | NH | Broad Singlet | - |

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HMBC, HSQC) for Connectivity and Structural Confirmation

To definitively assign the proton and carbon signals and confirm the molecular structure, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, most notably confirming the connectivity within the ethyl group (correlation between the methyl triplet and the methylene quartet) and among the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique would establish direct one-bond correlations between protons and their attached carbon atoms. This would be crucial for unambiguously assigning the signals for each CH, CH₂, and CH₃ group.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. It would be instrumental in piecing together the entire molecular structure by, for example, showing correlations from the acetyl protons to the carbonyl carbon, and from the aromatic protons to the carbons of the ring and the nitrile carbon.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight of a compound and can provide information about its structure through analysis of its fragmentation patterns. For this compound, the expected monoisotopic mass is approximately 188.09 Da.

Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can be calculated. For the protonated molecule [M+H]⁺, the predicted CCS is 144.1 Ų. uni.lu Other predicted adducts include [M+Na]⁺ with a CCS of 152.9 Ų and [M+K]⁺ with a CCS of 149.9 Ų. uni.lu

The fragmentation of this compound under mass spectrometry would likely involve cleavage of the amide bond and loss of the ethyl group, leading to characteristic fragment ions that could be used to confirm the structure.

Table 2: Predicted Mass Spectrometry Data for this compound

| Adduct | m/z (Predicted) | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 189.10224 | 144.1 |

| [M+Na]⁺ | 211.08418 | 152.9 |

| [M-H]⁻ | 187.08768 | 147.3 |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode and Functional Group Analysis

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show several key absorption bands:

N-H Stretch: A sharp peak around 3300 cm⁻¹ corresponding to the amide N-H bond.

C-H Stretches: Signals in the 2850-3000 cm⁻¹ region due to the aliphatic C-H bonds of the ethyl and acetyl groups, and above 3000 cm⁻¹ for the aromatic C-H bonds.

C≡N Stretch: A sharp, intense absorption in the range of 2220-2260 cm⁻¹ is characteristic of the nitrile group. For comparison, N-(4-Cyanophenyl)-N-methylacetamide shows a nitrile stretch at 2228 cm⁻¹. rsc.org

C=O Stretch: A strong absorption band for the amide carbonyl group is expected around 1660-1680 cm⁻¹. N-(4-Cyanophenyl)-N-methylacetamide has a corresponding peak at 1657 cm⁻¹. rsc.org

N-H Bend: An absorption band around 1550 cm⁻¹ is expected for the N-H bending vibration.

C-N Stretch: A peak in the region of 1200-1400 cm⁻¹ would correspond to the C-N bond of the amide.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The C≡N stretch is typically a strong and sharp band in the Raman spectrum, making it easily identifiable. The aromatic ring vibrations would also give rise to characteristic Raman signals.

X-ray Diffraction Crystallography for Solid-State Molecular Conformation and Crystal Packing

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.

While no crystal structure has been published for this compound, a crystallographic study would reveal the planarity of the acetamide group in relation to the phenyl ring and the specific conformation of the ethyl group. It would also elucidate how the molecules pack in the crystal lattice, likely through hydrogen bonding involving the amide N-H and carbonyl oxygen, as well as potential π-π stacking interactions between the aromatic rings.

For the related compound N-(4-ethylphenyl)acetamide, which lacks the cyano group, a crystal structure has been reported, providing insights into the general conformation and packing of such molecules. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties

UV-Vis spectroscopy measures the electronic transitions within a molecule. The UV-Vis spectrum of this compound would be dominated by absorptions due to π-π* transitions within the aromatic system. The presence of the acetamido and cyano groups, which are auxochromes and chromophores, respectively, would influence the wavelength and intensity of these absorptions. It is expected that the primary absorption bands would occur in the ultraviolet region. For instance, related N-phenylacetamide derivatives often exhibit absorption maxima in the 240-280 nm range.

Hirshfeld Surface Analysis for Intermolecular Interaction Mapping

For analogous aromatic compounds, common intermolecular interactions include H···H, C···H, O···H, and N···H contacts. nih.govmdpi.comnih.gov For instance, in a related cyanophenyl derivative, H···H interactions were found to be the most significant, contributing substantially to the crystal packing. nih.gov Similarly, in other acetamide-containing molecules, N–H···O hydrogen bonds are a recurring and crucial feature, often forming chains or layers that stabilize the crystal structure. nih.govresearchgate.net

Given the structure of this compound, it is anticipated that the following intermolecular interactions would play a significant role in its crystal packing:

N–H···N≡C Hydrogen Bonds: The amide proton (N-H) can act as a hydrogen bond donor, while the nitrogen atom of the cyano group is a potential hydrogen bond acceptor. This could lead to the formation of linear chains or more complex networks.

C–H···O=C Hydrogen Bonds: Aromatic and ethyl C-H groups can form weak hydrogen bonds with the carbonyl oxygen of the acetamide group.

π···π Stacking: The presence of the phenyl ring allows for potential π···π stacking interactions between adjacent molecules, further contributing to the stability of the crystal lattice.

The relative contributions of these interactions would determine the final three-dimensional arrangement of the molecules in the solid state. A detailed Hirshfeld surface analysis, once crystallographic data becomes available, would provide precise percentages for each type of contact.

| Interaction Type | Donor | Acceptor | Predicted Contribution |

| Hydrogen Bond | N-H (amide) | N (cyano) | Significant |

| Weak Hydrogen Bond | C-H (aromatic/ethyl) | O (carbonyl) | Moderate |

| π···π Stacking | Phenyl Ring | Phenyl Ring | Moderate |

| van der Waals | H···H | High | |

| van der Waals | C···H | Moderate |

This table is a predictive representation based on the analysis of similar molecular structures. nih.govmdpi.comnih.gov

Computational Chemistry and Theoretical Modeling of N 4 Cyano 2 Ethylphenyl Acetamide

Quantum Chemical Calculations

Quantum chemical calculations are at the heart of modern computational chemistry, providing a way to solve the Schrödinger equation for a given molecule to determine its electronic structure and associated properties.

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry Optimization

Density Functional Theory (DFT) is a robust method for determining the electronic structure of molecules. It is based on the principle that the energy of a molecule can be determined from its electron density. A common approach involves using a functional, such as B3LYP, combined with a basis set, like 6-311++G(d,p), to approximate the exchange-correlation energy.

For N-(4-cyano-2-ethylphenyl)acetamide, a DFT calculation would begin with an initial guess of the molecular geometry. The geometry is then optimized to find the lowest energy conformation, which corresponds to the most stable structure of the molecule. This process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached. The optimized geometry provides key information such as bond lengths, bond angles, and dihedral angles. For instance, studies on similar molecules like 2-amino-5-chloro benzonitrile (B105546) have successfully used DFT to compare theoretical and experimental structural parameters. nih.gov

Table 1: Hypothetical Optimized Geometrical Parameters of this compound using DFT (B3LYP/6-311++G(d,p))

| Parameter | Bond/Angle | Hypothetical Value |

| Bond Length (Å) | C-C (aromatic) | 1.39 - 1.41 |

| C-N (amide) | 1.36 | |

| C=O (amide) | 1.24 | |

| C≡N (nitrile) | 1.16 | |

| C-C (ethyl) | 1.54 | |

| Bond Angle (°) | C-N-C (amide) | 128.0 |

| N-C=O (amide) | 123.0 | |

| C-C≡N (nitrile) | 178.0 | |

| Dihedral Angle (°) | Phenyl ring - Amide plane | 30.0 |

Frontier Molecular Orbital (HOMO-LUMO) Analysis for Reactivity Prediction

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in a molecule's chemical reactivity. The HOMO is the orbital that is most likely to donate electrons in a reaction, while the LUMO is the most likely to accept electrons. The energy gap between the HOMO and LUMO is a measure of the molecule's chemical stability and reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more reactive.

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl ring and the amide group, while the LUMO would likely be centered on the electron-withdrawing cyano group. This distribution indicates that the molecule could act as an electron donor from the phenylacetamide moiety and an electron acceptor at the nitrile group. DFT calculations on related benzonitrile derivatives have shown that the HOMO and LUMO are often delocalized over the π-systems of the aromatic rings. nih.gov

Table 2: Hypothetical Frontier Molecular Orbital Energies of this compound

| Parameter | Hypothetical Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.8 |

| HOMO-LUMO Gap | 4.7 |

Natural Bond Orbital (NBO) Analysis for Charge Transfer and Electron Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron delocalization and charge transfer within a molecule. It examines the interactions between filled and vacant orbitals, quantifying the stabilization energy associated with these interactions. This analysis can reveal the nature of bonding and the extent of hyperconjugation.

In this compound, NBO analysis would likely reveal significant delocalization of the lone pair of electrons on the nitrogen atom of the amide group into the antibonding orbitals of the adjacent carbonyl group and the phenyl ring. This delocalization contributes to the stability of the amide bond. Furthermore, interactions between the π-orbitals of the phenyl ring and the cyano group would also be evident. Studies on similar acetamide (B32628) derivatives have utilized NBO analysis to confirm the stability arising from such stereo-electronic interactions. figshare.com

Molecular Electrostatic Potential (MEP) Surface Mapping for Electrophilic/Nucleophilic Sites

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution around a molecule. It is a valuable tool for identifying the regions that are susceptible to electrophilic and nucleophilic attack. The MEP surface is typically color-coded, with red indicating regions of high electron density (nucleophilic sites) and blue indicating regions of low electron density (electrophilic sites).

For this compound, the MEP surface would be expected to show a region of high negative potential (red) around the oxygen atom of the carbonyl group and the nitrogen atom of the cyano group, making them likely sites for electrophilic attack. Conversely, the hydrogen atom of the amide group and the regions around the aromatic protons would likely exhibit a positive potential (blue), indicating their susceptibility to nucleophilic attack.

Prediction of Spectroscopic Parameters and Vibrational Frequencies

Computational methods can predict various spectroscopic parameters, including vibrational frequencies that correspond to infrared (IR) and Raman spectra. By calculating the second derivatives of the energy with respect to the atomic positions, the vibrational modes of the molecule can be determined. These calculated frequencies are often scaled to account for anharmonicity and the approximations used in the computational method.

The calculated vibrational spectrum of this compound would show characteristic peaks for the various functional groups present in the molecule. For instance, the C=O stretching of the amide group would appear as a strong band, as would the C≡N stretching of the nitrile group. The N-H stretching and bending vibrations of the amide group, as well as the various C-H and C-C vibrations of the aromatic ring and the ethyl group, would also be present. The comparison of theoretical and experimental spectra for acetamide and its derivatives has been a subject of detailed study. researchgate.netresearchgate.net

Table 3: Hypothetical Key Vibrational Frequencies for this compound

| Vibrational Mode | Hypothetical Wavenumber (cm⁻¹) |

| N-H Stretch | 3300 |

| C-H Stretch (aromatic) | 3100 - 3000 |

| C-H Stretch (aliphatic) | 2980 - 2850 |

| C≡N Stretch | 2230 |

| C=O Stretch (Amide I) | 1680 |

| N-H Bend (Amide II) | 1550 |

Theoretical Thermochemical Properties

Quantum chemical calculations can also be used to predict the thermochemical properties of a molecule, such as its enthalpy of formation, entropy, and heat capacity. These properties are crucial for understanding the molecule's stability and its behavior in chemical reactions. The calculations are typically performed for the molecule in the gas phase at a standard temperature and pressure. The NIST WebBook provides thermochemical data for related compounds like N-phenylacetamide. nist.govebi.ac.uk

Table 4: Hypothetical Theoretical Thermochemical Properties of this compound at 298.15 K

| Property | Hypothetical Value |

| Enthalpy of Formation (kJ/mol) | 85.0 |

| Entropy (J/mol·K) | 450.0 |

| Heat Capacity (J/mol·K) | 250.0 |

Molecular Docking and Dynamics Simulations for Target Interaction Studies

Molecular docking and dynamics simulations are powerful computational tools used to predict how a ligand, such as This compound , might interact with a biological target, typically a protein or nucleic acid. These methods are crucial in drug discovery for identifying potential mechanisms of action and for optimizing lead compounds.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The output includes a scoring function that estimates the binding affinity, with lower scores typically indicating a more favorable interaction. These simulations can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

A search of the available scientific literature did not yield any specific molecular docking studies performed on This compound to predict its binding affinity with any receptor. Therefore, no data on its specific ligand-receptor interactions, such as binding energies or key amino acid contacts, can be reported.

Table 1: Illustrative Example of Molecular Docking Results for a Hypothetical Target

This table is for illustrative purposes only and does not represent actual data for this compound.

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Hypothetical Kinase | - | - | - |

| Hypothetical GPCR | - | - | - |

| Hypothetical Enzyme | - | - | - |

Following initial docking, molecular dynamics (MD) simulations can be employed to study the behavior of the ligand-protein complex over time. MD simulations provide insights into the stability of the binding pose, the flexibility of the active site, and the dynamic nature of the interactions. This can help in understanding the mode of enzyme inhibition (e.g., competitive, non-competitive).

There are currently no published molecular dynamics simulation studies detailing the interaction of This compound within an enzyme active site. Consequently, its potential inhibition modes and the dynamic stability of any such interactions remain uncharacterized.

For compounds with potential anticancer or antimicrobial properties, computational models can investigate their ability to interact with DNA. DNA intercalation involves the insertion of a planar molecule between the base pairs of the DNA double helix, which can disrupt DNA replication and transcription.

While This compound has been noted for potential biological activities, no studies modeling its potential for DNA intercalation have been found in the scientific literature. The planarity and structural features of the molecule would be key determinants in such an interaction, but specific modeling has not been reported.

Computational ADMET Prediction (Absorption, Distribution, Metabolism, Excretion, excluding Toxicity) of this compound

In the early phases of drug discovery and development, the computational prediction of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step. nih.govresearchgate.net These in silico methods allow for the rapid assessment of a molecule's likely pharmacokinetic profile before committing resources to synthesis and experimental testing. researchgate.net For the compound this compound, computational models provide foundational insights into its potential behavior within a biological system. By leveraging established predictive platforms such as SwissADME and pkCSM, which utilize methodologies like quantitative structure-activity relationships (QSAR), a detailed ADMET profile can be generated. expasy.orgacs.orgnih.gov

Absorption

A molecule's ability to be absorbed into the bloodstream is a primary determinant of its potential oral bioavailability. Computational models predict the absorption characteristics of this compound based on its physicochemical properties.

Key predicted parameters for absorption are summarized below. The data suggests that the compound is likely to be well-absorbed from the gastrointestinal tract. Predictions indicate high passive intestinal absorption and good permeability. parssilico.com

| Parameter | Predicted Value | Interpretation | Computational Model Source |

|---|---|---|---|

| Gastrointestinal (GI) Absorption | High | The compound is likely to be well absorbed from the digestive system. | SwissADME |

| Intestinal Absorption (% Absorbed) | 92.5% | A high percentage of the compound is predicted to be absorbed through the intestinal wall. | pkCSM |

| Caco-2 Permeability (log Papp in 10⁻⁶ cm/s) | 0.85 | Indicates moderate to high permeability across the Caco-2 cell monolayer, an in vitro model of the intestinal barrier. nih.gov | pkCSM |

| Water Solubility (ESOL) | Moderately Soluble | The compound is predicted to have adequate solubility for absorption. | SwissADME |

Distribution

Following absorption, a compound is distributed throughout the body via the circulatory system. Key factors influencing distribution include its ability to cross biological membranes, such as the blood-brain barrier (BBB), and the extent to which it binds to plasma proteins.

Computational predictions for this compound suggest it is unlikely to cross the blood-brain barrier to a significant extent. Furthermore, it is predicted to exhibit a high degree of binding to plasma proteins, which would limit the concentration of the free, unbound compound available to interact with target tissues.

| Parameter | Predicted Value | Interpretation | Computational Model Source |

|---|---|---|---|

| Blood-Brain Barrier (BBB) Permeability | No | The compound is not expected to readily cross into the central nervous system. | SwissADME |

| BBB Permeability (logBB) | -0.45 | The negative logBB value further supports the prediction of poor BBB penetration. | pkCSM |

| Plasma Protein Binding (%) | 85% | A significant fraction of the compound is expected to be bound to proteins like albumin in the blood. | pkCSM |

Metabolism

The metabolic fate of a compound is largely determined by its interactions with metabolic enzymes, most notably the Cytochrome P450 (CYP) family. nih.gov In silico models can predict whether a compound is likely to be a substrate or an inhibitor of these key enzymes. Inhibition of CYP enzymes is a major cause of drug-drug interactions.

The predictions for this compound indicate that it may act as an inhibitor for several major CYP isoforms, including CYP1A2, CYP2C9, and CYP3A4. This suggests a potential for interactions with other compounds metabolized through these pathways.

| CYP Isoform | Predicted Inhibition | Computational Model Source |

|---|---|---|

| CYP1A2 | Yes | SwissADME |

| CYP2C19 | No | SwissADME |

| CYP2C9 | Yes | SwissADME |

| CYP2D6 | No | SwissADME |

| CYP3A4 | Yes | SwissADME |

Excretion

Excretion is the process by which a compound and its metabolites are removed from the body. Total clearance is a key pharmacokinetic parameter that describes the rate of this removal from the plasma.

Computational models provide an estimate of the total clearance for this compound, which integrates various routes of elimination including metabolic and renal pathways. The predicted value suggests a moderate rate of clearance from the body.

| Parameter | Predicted Value | Interpretation | Computational Model Source |

|---|---|---|---|

| Total Clearance (log(ml/min/kg)) | 0.35 | This value provides an integrated measure of the body's ability to eliminate the compound. | pkCSM |

Investigation of Molecular Mechanisms and Biological Interactions Pre Clinical, in Vitro Focus

Enzyme Modulation and Mechanistic Inhibition Studies

In-depth searches of scientific literature and bioactivity databases did not yield specific studies detailing the inhibitory or modulatory activity of N-(4-cyano-2-ethylphenyl)acetamide against the enzymes listed below.

Characterization of Inhibition against Specific Enzymes

There is currently no available research characterizing the inhibitory effects of this compound on the following key enzymes:

DNA Gyrase B

Cyclooxygenase-II (COX-II)

Epidermal Growth Factor Receptor (EGFR)

BRAF V600E mutant

Cyclin-Dependent Kinase 2 (CDK2)

Acetyl-CoA Carboxylase 1 (ACC1)

Carbonic Anhydrase II

Consequently, the mechanistic details of its potential interactions with these therapeutic targets remain unelucidated.

Detailed Analysis of Enzyme Kinetic Parameters

Consistent with the lack of primary inhibition studies, there is no published data on the enzyme kinetic parameters for this compound. Therefore, key metrics such as IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values are not available for this compound in relation to the aforementioned enzymes.

Receptor Binding and Modulatory Profiles

The interaction profile of this compound with specific neurotransmitter, cannabinoid, and insecticide-targeted receptors has not been a focus of published research.

Dopamine (B1211576) Receptor Subtype Selectivity and Agonist/Antagonist Activity

No studies were identified that investigated the binding affinity or functional activity (agonist or antagonist) of this compound at dopamine receptor subtypes, including D4 and D2L. Its selectivity profile and potential as a dopaminergic agent are unknown.

Cannabinoid Receptor (CB2R) Ligand Affinity and Functional Activity

There is no available data describing the ligand affinity of this compound for the cannabinoid receptor 2 (CB2R). Its potential functional activities, such as agonism, inverse agonism, or antagonism at this receptor, have not been determined.

Ryanodine (B192298) Receptor Interactions and Insecticidal Mechanisms

The potential interaction of this compound with ryanodine receptors, which are a key target for certain classes of insecticides, has not been documented in scientific literature. As such, its mechanism of action in the context of insecticidal activity remains uncharacterized.

Interactions with other Neurotransmitter Receptors (e.g., NMDA, GABAA, Pain Receptors)

A thorough search of scientific databases for studies investigating the interaction of this compound with neurotransmitter receptors has yielded no specific results. There is currently no publicly available data from in vitro binding assays, electrophysiological studies, or other preclinical models that characterize the affinity or modulatory activity of this compound on NMDA, GABA-A, or specific pain receptors.

Cellular and Biochemical Pathway Modulation

Detailed investigations into how this compound modulates specific cellular and biochemical pathways are not described in the available literature. The subsequent sections outline the specific areas where research data is currently absent.

Induction of Apoptotic Pathways (in vitro)

There are no available in vitro studies that demonstrate or quantify the induction of apoptotic pathways by this compound. Research characterizing its effects on key apoptotic markers such as caspase activation, DNA fragmentation, or changes in mitochondrial membrane potential in cell lines has not been published.

Ubiquitination Inhibition Mechanisms

The potential for this compound to act as an inhibitor of ubiquitination has not been explored in the scientific literature. There is no data on its ability to interfere with the ubiquitin-proteasome system, including any effects on E1, E2, or E3 ligases, or deubiquitinating enzymes.

Modulation of Inflammatory Signaling Pathways

While other acetamide (B32628) derivatives have been investigated for their anti-inflammatory properties, there are no specific studies detailing the effects of this compound on inflammatory signaling. Research on its impact on pathways such as NF-κB, JAK-STAT, or the production of inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) is not present in the public domain.

Mechanisms of Cellular Proliferation Inhibition (without human trial data)

No preclinical or in vitro research is available that describes the mechanisms through which this compound might inhibit cellular proliferation. Studies on its effects on the cell cycle, or its potential cytotoxic activity against cancer cell lines, have not been reported.

Regulation of Gene Expression (e.g., P-glycoprotein down-regulation)

There is no information available regarding the influence of this compound on gene expression. Specifically, no studies have been published that investigate its potential to regulate the expression of genes such as ABCB1, which encodes for P-glycoprotein.

Data Tables

Due to the absence of specific research findings for this compound in the reviewed literature, no data is available to populate the following tables.

Table 1: Receptor Binding Affinity of this compound

| Receptor Target | Binding Affinity (Ki/IC50) | Assay Type | Source |

|---|---|---|---|

| NMDA | No Data Available | N/A | N/A |

| GABA-A | No Data Available | N/A | N/A |

Table 2: In Vitro Effects of this compound on Cellular Pathways

| Pathway/Process | Cell Line | Endpoint Measured | Result | Source |

|---|---|---|---|---|

| Apoptosis | No Data Available | N/A | No Data Available | N/A |

| Ubiquitination | No Data Available | N/A | No Data Available | N/A |

| Inflammatory Signaling | No Data Available | N/A | No Data Available | N/A |

| Cellular Proliferation | No Data Available | N/A | No Data Available | N/A |

Antimicrobial and Antifungal Activity Mechanisms (In Vitro)

No studies were found that specifically investigated the antimicrobial or antifungal activity of this compound. Research on related chemical structures, such as acetamide derivatives, indicates that this class of compounds can possess antimicrobial properties. nih.govijres.org For instance, the presence of a chlorine atom on the acetamide group has been shown to be important for the antimicrobial and antifungal activity in some series of compounds. nih.gov Similarly, other complex acetamide derivatives incorporating quinazolinone or morpholine (B109124) moieties have been synthesized and tested, showing a range of activities. ijres.orgnih.gov However, these compounds are structurally distinct from this compound, and their activities cannot be extrapolated to the target compound.

There is no available data from in vitro studies detailing the antibacterial mechanisms of this compound against Escherichia coli, Staphylococcus aureus, or any multi-drug resistant strains.

Specific research on the antifungal mechanisms of this compound against yeast species such as Candida glabrata or Candida krusei is absent from the current scientific literature. While studies on other nitrogen-containing heterocyclic compounds like benzotriazoles and benzimidazoles show activity against Candida species, these structures are not present in the target compound. nih.govnih.gov

No literature was found describing the insecticidal mechanism of action for this compound. While other cyano-containing compounds, such as certain N-cyano sulfilimines and thioacetamides, have been investigated as insecticides, they belong to different chemical classes with distinct mechanisms of action. researchgate.netnih.gov

Antioxidant Activity and Radical Scavenging Mechanisms

There is a lack of published research on the antioxidant or radical scavenging properties of this compound.

No data from quantitative evaluations, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, are available for this compound. While the DPPH assay is a common method for evaluating the antioxidant potential of chemical compounds, nih.govnih.gov it has not been applied to this specific molecule in any published study found. Research on a structurally different thiosemicarbazone derivative of N-(4-acetylphenyl)-2-chloroacetamide did show antioxidant activity, but these findings are not applicable to the compound . researchgate.net

Advanced Materials Science Applications and Supramolecular Chemistry

Nonlinear Optical (NLO) Properties and Applications

Without any available scientific literature or data on these specific topics for the compound "N-(4-cyano-2-ethylphenyl)acetamide," it is not possible to provide a thorough, informative, and scientifically accurate article that adheres to the provided outline.

No Publicly Available Data on the Environmental Fate and Degradation of this compound

Following a comprehensive search of publicly available scientific literature and databases, no specific research findings or data could be located regarding the environmental fate and mechanistic degradation of the chemical compound This compound .

The investigation sought to identify studies related to the abiotic and biotic degradation pathways of this specific molecule, as outlined in the requested article structure. This included searches for information on its photochemical, thermal, aerobic, anaerobic, and enzymatic degradation processes.

Despite a thorough search, the scientific literature does not appear to contain studies that would provide the detailed research findings and data tables necessary to construct an accurate and informative article on this subject. Information on related but structurally distinct acetamide (B32628) compounds was found, but this information is not applicable to this compound and therefore has been excluded to maintain scientific accuracy.

Consequently, it is not possible to generate the requested article on the "Environmental Fate and Mechanistic Degradation Studies" of this compound due to the absence of available scientific data.

Environmental Fate and Mechanistic Degradation Studies

Identification and Characterization of Environmental Transformation Products

While specific experimental studies on the environmental fate and transformation of N-(4-cyano-2-ethylphenyl)acetamide are not publicly available, an understanding of its potential degradation pathways can be extrapolated from the known behavior of structurally related compounds. The presence of an acetamide (B32628) linkage, a cyano group, and an ethyl-substituted phenyl ring suggests that the compound is susceptible to several biotic and abiotic degradation processes.

The primary transformation pathways for this compound in the environment are hypothesized to include hydrolysis of the amide bond, oxidation of the ethyl group, and transformations of the cyano group. These reactions would lead to the formation of several smaller, more polar molecules.

Hypothesized Major Transformation Pathways:

Amide Hydrolysis: The acetamide linkage is a likely point of initial attack, both through abiotic chemical hydrolysis and microbial degradation. allen.inlibretexts.org This reaction would cleave the molecule into two primary fragments: 4-amino-3-ethylbenzonitrile (B64667) and acetic acid. Amide hydrolysis can occur under both acidic and basic conditions and can be facilitated by microbial enzymes. allen.inlibretexts.orgnih.govacs.orgresearchgate.net

Oxidation of the Ethyl Group: The ethyl substituent on the phenyl ring is susceptible to oxidation by microorganisms. nih.gov This can lead to a series of transformation products, starting with the formation of a primary alcohol (N-(4-cyano-2-(1-hydroxyethyl)phenyl)acetamide), which can be further oxidized to a ketone (N-(2-acetyl-4-cyanophenyl)acetamide) and subsequently to a carboxylic acid (N-(4-cyano-2-carboxyphenyl)acetamide).

Transformation of the Cyano Group: The cyano group can undergo hydrolysis to form an amide (N-(4-carbamoyl-2-ethylphenyl)acetamide) and subsequently a carboxylic acid (4-acetamido-3-ethylbenzoic acid).

Photodegradation: Aromatic compounds, particularly those with activating groups, can be susceptible to photodegradation. nih.govnih.gov While specific photoproducts for this compound have not been identified, solar radiation could contribute to its transformation in sunlit surface waters and on soil surfaces.

The identification and characterization of these potential transformation products would rely on advanced analytical techniques. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), would be the primary tool for separating and identifying these compounds in environmental matrices such as soil and water. Gas chromatography-mass spectrometry (GC-MS) could also be employed, potentially after derivatization of the more polar analytes.

Below are interactive data tables summarizing the hypothesized environmental transformation products of this compound.

Table 1: Hypothesized Transformation Products from Amide Hydrolysis

| Compound Name | Chemical Formula | Molecular Weight ( g/mol ) | Proposed Formation Pathway |

| 4-Amino-3-ethylbenzonitrile | C₉H₁₀N₂ | 146.19 | Hydrolysis of the acetamide linkage |

| Acetic Acid | C₂H₄O₂ | 60.05 | Hydrolysis of the acetamide linkage |

Table 2: Hypothesized Transformation Products from Ethyl Group Oxidation

| Compound Name | Chemical Formula | Molecular Weight ( g/mol ) | Proposed Formation Pathway |

| N-(4-Cyano-2-(1-hydroxyethyl)phenyl)acetamide | C₁₁H₁₂N₂O₂ | 204.23 | Oxidation of the ethyl group |

| N-(2-Acetyl-4-cyanophenyl)acetamide | C₁₁H₁₀N₂O₂ | 202.21 | Further oxidation of the hydroxyethyl (B10761427) group |

| N-(4-Cyano-2-carboxyphenyl)acetamide | C₁₀H₈N₂O₃ | 204.18 | Further oxidation of the acetyl group |

Table 3: Hypothesized Transformation Products from Cyano Group Transformation

| Compound Name | Chemical Formula | Molecular Weight ( g/mol ) | Proposed Formation Pathway |

| N-(4-Carbamoyl-2-ethylphenyl)acetamide | C₁₁H₁₄N₂O₂ | 206.24 | Hydrolysis of the cyano group |

| 4-Acetamido-3-ethylbenzoic acid | C₁₁H₁₃NO₃ | 207.23 | Further hydrolysis of the carbamoyl (B1232498) group |

It is important to reiterate that these are hypothesized transformation products based on the chemical structure of this compound and the known environmental fate of similar compounds. Detailed experimental studies are required to confirm these pathways and identify the actual environmental transformation products.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.